3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
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Overview
Description
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a quinazoline ring, and a piperidine ring, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such asVEGF-2 , FGF-2 , and integrin α2 . These targets play crucial roles in cell biology, particularly in processes like angiogenesis and cell adhesion .
Mode of Action
Similar compounds have been found to inhibit vegf-2 or fgf-2-induced tube formation of huvec cells through the suppression of integrin α2 . This suggests that the compound may exert its effects by modulating these targets, thereby affecting the associated cellular processes.
Biochemical Pathways
Given the potential targets of the compound, it can be inferred that it may affect pathways related to angiogenesis and cell adhesion . The downstream effects of these pathways can have significant implications for cellular growth and development.
Result of Action
Given the potential targets and pathways affected by the compound, it can be inferred that it may have effects on cellular growth and development, particularly in the context of angiogenesis and cell adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions: 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
- **N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone .
Uniqueness: 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20-8-3-2-7-19(20)21(25-15)27-11-9-18(10-12-27)26-22(28)17-6-4-5-16(13-17)14-23/h4-6,13,18H,2-3,7-12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVVTSDYRQHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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